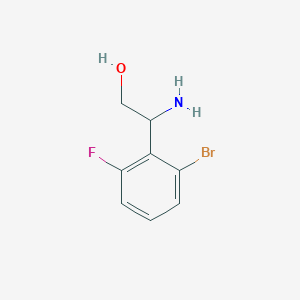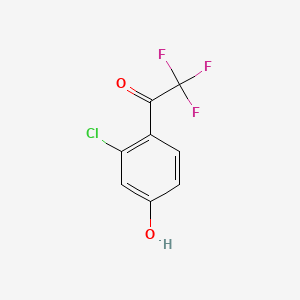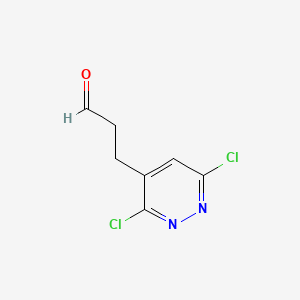
3-(3,6-Dichloropyridazin-4-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-Dichloropyridazin-4-yl)propanal is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring and a propanal group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Dichloropyridazin-4-yl)propanal typically involves the chlorination of pyridazine followed by the introduction of the propanal group. One common method includes the reaction of pyridazine with chlorine gas in the presence of a catalyst to yield 3,6-dichloropyridazine. This intermediate is then subjected to a formylation reaction using a suitable reagent such as formyl chloride or a Vilsmeier-Haack reagent to introduce the propanal group at position 4.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,6-Dichloropyridazin-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(3,6-Dichloropyridazin-4-yl)propanoic acid.
Reduction: 3-(3,6-Dichloropyridazin-4-yl)propanol.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,6-Dichloropyridazin-4-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3,6-Dichloropyridazin-4-yl)propanal depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the dichloropyridazine moiety allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The propanal group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloropyridazine: Lacks the propanal group but shares the dichloropyridazine core structure.
3-(3,6-Dichloropyridazin-4-yl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(3,6-Dichloropyridazin-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(3,6-Dichloropyridazin-4-yl)propanal is unique due to the presence of both the dichloropyridazine core and the propanal group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H6Cl2N2O |
|---|---|
Peso molecular |
205.04 g/mol |
Nombre IUPAC |
3-(3,6-dichloropyridazin-4-yl)propanal |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-4-5(2-1-3-12)7(9)11-10-6/h3-4H,1-2H2 |
Clave InChI |
KXADSGOEZVWPHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN=C1Cl)Cl)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


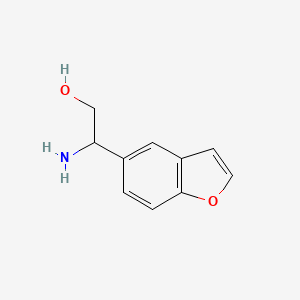

amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
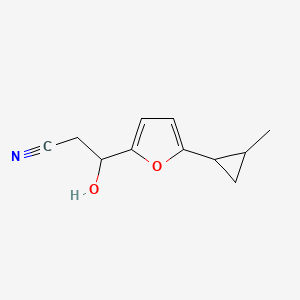
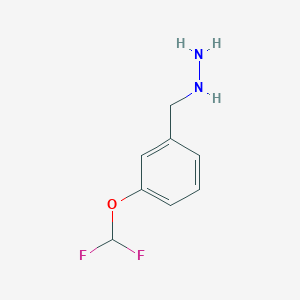
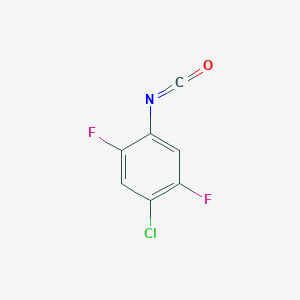
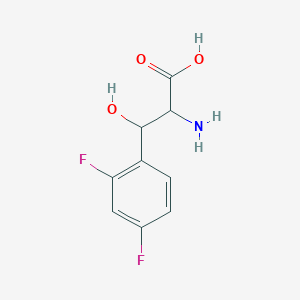


![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
